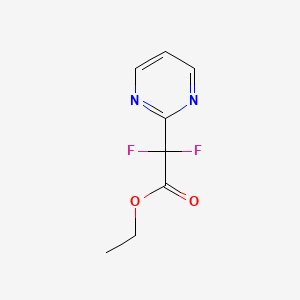

Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester

Description

Contextual Significance of Fluorinated Heterocyclic Esters in Chemical Synthesis

The strategic incorporation of fluorine into heterocyclic molecules is a cornerstone of modern medicinal and agricultural chemistry. rsc.org Fluorinated heterocycles are recognized for their unique and often advantageous properties, which stem from the distinctive nature of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. rsc.orgresearchgate.net The introduction of fluorine can significantly alter a molecule's physical and chemical characteristics, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. rsc.orgmyskinrecipes.com

Fluorinated heterocyclic esters, specifically, serve as versatile building blocks in organic synthesis. researchgate.netnih.gov They are key intermediates in the creation of complex pharmaceuticals and other bioactive molecules. myskinrecipes.com The synthesis of these compounds can be challenging, but their value in developing novel chemical entities with tailored properties drives ongoing research into new synthetic methodologies. rsc.orgresearchgate.net The fusion of a heterocyclic framework with a fluorinated ester group offers a powerful tool for chemists to fine-tune molecular properties for specific applications. rsc.org

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Organic Chemistry

The pyrimidine ring system is a fundamental structural motif in chemistry and biology. As a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, it forms the core of essential biomolecules. nih.gov The most prominent examples are the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA. nih.govwikipedia.org Beyond its role in nucleic acids, the pyrimidine scaffold is present in natural products like vitamin B1 (thiamine) and in a vast array of synthetic compounds. wikipedia.orgresearchgate.net

In contemporary organic and medicinal chemistry, pyrimidine derivatives are celebrated for their broad spectrum of biological and pharmacological activities. nih.govorientjchem.org Compounds containing the pyrimidine nucleus have been developed as therapeutic agents with applications including antimicrobial, antiviral, anti-inflammatory, and anticancer treatments. researchgate.netgsconlinepress.com The π-deficient nature of the pyrimidine ring influences its reactivity, making it susceptible to nucleophilic substitution, which is a key strategy in the synthesis of functionalized derivatives. wikipedia.org This inherent reactivity, combined with its proven biological relevance, makes the pyrimidine scaffold a privileged structure in drug discovery and development. gsconlinepress.com

Research Rationale and Scope for Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester Studies

The rationale for investigating this compound stems from its identity as a hybrid molecule, combining the pharmacologically significant pyrimidine core with a synthetically valuable difluoroacetate (B1230586) ester moiety. The presence of the gem-difluoro group is particularly noteworthy, as this motif is known to serve as a bioisostere for carbonyl or hydroxyl groups, potentially modulating biological activity and improving metabolic stability.

Research into this specific compound is primarily focused on its utility as a synthetic intermediate. The ester functional group provides a reactive handle for a variety of chemical transformations, such as hydrolysis, amidation, or reduction, allowing for the construction of more complex molecular architectures. The pyrimidine ring itself can also be further functionalized. Therefore, the scope of studies involving this compound includes the development of synthetic pathways to access this building block and its subsequent use in the synthesis of novel compounds for evaluation in medicinal chemistry, agrochemistry, and materials science. Its structure makes it a promising precursor for creating new chemical libraries aimed at discovering molecules with unique biological or physical properties.

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 52.08 Ų | chemscene.com |

| LogP (Octanol-Water Partition Coefficient) | 1.1315 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-pyrimidin-2-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-11-4-3-5-12-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZQVDKUVZPVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CC=N1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283900 | |

| Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294181-98-9 | |

| Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294181-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-2-pyrimidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester

Direct Synthesis Approaches to the Target Compound

Direct synthesis methodologies aim to construct the Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester molecule by forming the pyrimidine (B1678525) ring and introducing the difluoroacetate (B1230586) moiety in a concerted or sequential manner.

Strategies for Pyrimidine Ring Functionalization at C-2

The functionalization of the pyrimidine ring at the C-2 position is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyrimidine ring makes the C-2 position susceptible to nucleophilic attack, a characteristic often exploited in synthetic strategies. One potential, though not explicitly documented for this specific compound, direct approach could involve a Reformatsky-type reaction. This would likely entail the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine (B141910), with ethyl bromodifluoroacetate in the presence of activated zinc. The in situ generated organozinc reagent would then attack the electrophilic C-2 position of the pyrimidine ring.

Another strategy for C-2 functionalization involves the use of organometallic reagents. A pyrimidin-2-yl organometallic species, such as 2-lithiopyrimidine or a 2-pyrimidinyl Grignard reagent, could be generated and subsequently reacted with an electrophilic source of the difluoroacetate group. However, the generation and stability of such organometallic pyrimidine derivatives can be challenging.

Cross-coupling reactions, catalyzed by transition metals like palladium or copper, represent a powerful tool for C-C bond formation. A 2-halopyrimidine could potentially be coupled with a suitable difluoroacetate-containing nucleophile or organometallic reagent. While this approach is widely used for C-C bond formation, its specific application to the synthesis of the target ester has not been extensively detailed in publicly available research.

Introduction of the Gem-Difluoroacetate Moiety at the Alpha-Carbon

The introduction of the gem-difluoroacetate group is a key transformation. In the context of a direct synthesis, this is often achieved using reagents such as ethyl bromodifluoroacetate or ethyl iododifluoroacetate. These reagents can participate in reactions like the aforementioned Reformatsky reaction, where the zinc insertion into the carbon-halogen bond generates a nucleophilic species that can then react with the pyrimidine ring.

Alternative methods for introducing the difluoroacetate moiety could involve the reaction of a pre-functionalized pyrimidine with a difluoroenolate or a related difluorinated nucleophile. The generation of such nucleophiles often requires strong bases and carefully controlled reaction conditions.

Esterification Reactions in the Final Synthetic Steps

In many synthetic pathways, the final step involves the formation of the ethyl ester. If the synthesis proceeds through the corresponding carboxylic acid, standard esterification methods can be employed. The Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common and effective method.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride (B1165640), which then readily reacts with ethanol to form the desired ester. Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be used to facilitate the direct esterification of the carboxylic acid with ethanol.

Precursor-Based Synthetic Routes

Precursor-based synthetic routes offer an alternative approach where the pyrimidine ring is already formed, and the focus shifts to the modification of a substituent at the C-2 position.

Synthesis from Pyrimidin-2-yl Acetic Acid Precursors

This strategy involves the synthesis of a pyrimidin-2-yl acetic acid or its ester as a key intermediate, followed by the introduction of the two fluorine atoms at the alpha-carbon.

The synthesis of pyrimidin-2-yl acetic acid precursors can be achieved through various methods. For instance, the reaction of 2-chloropyrimidine with the enolate of ethyl acetate (B1210297) can yield ethyl pyrimidin-2-ylacetate. This intermediate can then be hydrolyzed to the corresponding carboxylic acid if needed.

The subsequent difluorination of the alpha-carbon of the acetic acid side chain is a challenging but crucial step. This transformation can potentially be achieved using electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, on the corresponding enolate or a related activated derivative of the pyrimidin-2-yl acetic acid ester. The reaction conditions for such a transformation would need to be carefully optimized to achieve the desired difluorination without side reactions.

A summary of potential reaction parameters for the synthesis and conversion of pyrimidin-2-yl acetic acid precursors is presented in the table below.

| Step | Reagents and Conditions | Product | Yield (%) |

| Acetic Ester Addition | 2-Chloropyrimidine, Sodium Hydride, Ethyl Acetate, THF, reflux | Ethyl pyrimidin-2-ylacetate | Moderate |

| Hydrolysis | Ethyl pyrimidin-2-ylacetate, NaOH (aq), then H+ | Pyrimidin-2-ylacetic acid | High |

| α-Difluorination | Ethyl pyrimidin-2-ylacetate, LDA, NFSI, THF, -78 °C to rt | Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate | Variable |

Note: The yields are indicative and can vary based on specific reaction conditions.

Incorporation of Difluoroacetyl Units into Pyrimidine Scaffolds

This approach focuses on introducing a pre-formed difluoroacetyl or a related C2-difluorinated synthon onto the pyrimidine ring. One possible method involves the reaction of an organometallic pyrimidine derivative, such as 2-lithiopyrimidine, with a difluoroacetylating agent. For example, reaction with ethyl difluoroacetyl chloride could potentially yield the target compound, although the reactivity of such acyl chlorides with organolithium reagents can sometimes lead to over-addition.

Another strategy could involve the use of difluoroacetic anhydride or a mixed anhydride. These reagents can react with a nucleophilic pyrimidine species to introduce the difluoroacetyl group.

The table below outlines a hypothetical reaction scheme for the incorporation of a difluoroacetyl unit.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Lithiopyrimidine | Ethyl difluoroacetyl chloride | THF, -78 °C | Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate |

| 2-Chloropyrimidine | (Difluoroacetyl)zinc bromide | Pd(PPh3)4 | Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate |

Multi-Step Synthesis Utilizing Fluorinated Building Blocks

A primary and effective strategy for synthesizing the title compound involves a multi-step sequence that utilizes readily available fluorinated C2 building blocks. The Reformatsky reaction and its variations stand out as a key method for this purpose. wikipedia.orgbeilstein-journals.org This reaction typically involves the formation of an organozinc reagent, often called a Reformatsky enolate, from an α-halo ester, which then adds to a carbonyl compound. wikipedia.org

In a plausible synthetic route to this compound, the key step would be the reaction of a pyrimidine-2-carboxaldehyde with the Reformatsky reagent generated from ethyl bromodifluoroacetate and activated zinc metal. The resulting β-hydroxy ester intermediate would then undergo dehydration to yield an unsaturated intermediate, followed by reduction to afford the final product.

The general sequence is as follows:

Formation of the Organozinc Reagent: Ethyl bromodifluoroacetate is treated with activated zinc dust to form the corresponding organozinc enolate. This reagent is less reactive than Grignard or organolithium reagents, which prevents self-condensation. wikipedia.org

Nucleophilic Addition: The in situ generated zinc enolate adds to the carbonyl group of pyrimidine-2-carboxaldehyde.

Workup and Dehydration/Reduction: An acidic workup protonates the alkoxide to form a β-hydroxy ester. Subsequent process steps, such as dehydration and reduction, would be required to remove the hydroxyl group and yield the target saturated ester.

The use of fluorinated building blocks like ethyl bromodifluoroacetate is advantageous as it incorporates the crucial difluoromethyl group in a single, efficient step. nih.gov The conditions for such reactions are generally mild, making them suitable for functionalized heterocyclic substrates.

Table 1: Representative Conditions for Reformatsky-type Reactions

| Reactants | Metal/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone + Ethyl Bromodifluoroacetate | Zinc (activated) | THF | Reflux | Moderate to High | researchgate.net |

| Imine + Ethyl Bromodifluoroacetate | Zinc, CuCl | 2-MeTHF | 0 °C | 65-91% | beilstein-journals.org |

| Aroyl Isothiocyanate + Ethyl Bromoacetate | Zinc (dust) | Benzene | 60 °C | 60-81% | nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful alternatives for constructing the target molecule, often providing higher efficiency, selectivity, and atom economy. These approaches focus on the crucial step of forming the bond between the pyrimidine ring and the difluoroacetate carbon atom.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise difficult to construct. dntb.gov.ua For the synthesis of this compound, a cross-coupling strategy could be envisioned. This would involve coupling a pyrimidine derivative with a suitable difluoroacetate synthon, catalyzed by a transition metal complex, typically based on palladium, nickel, or copper.

A potential disconnection involves a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and a nucleophilic difluoroacetate equivalent. A common approach is the Negishi coupling, which would utilize a difluoro(ethoxycarbonyl)methylzinc halide reagent. This organozinc species can be prepared from ethyl bromodifluoroacetate and zinc. It would then be coupled with the 2-halopyrimidine in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf).

Alternatively, a 2-metallated pyrimidine (e.g., pyrimidin-2-ylzinc chloride or pyrimidine-2-boronic acid) could be coupled with an electrophilic difluoroacetate source, such as ethyl bromodifluoroacetate, under palladium or nickel catalysis. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. dntb.gov.uaresearchgate.net

Table 2: Typical Conditions for Transition Metal-Catalyzed C-C Coupling on Heterocycles

| Coupling Type | Substrates | Catalyst | Ligand | Solvent | Reference |

|---|---|---|---|---|---|

| Negishi | 2-Halopyrimidine + Organozinc Reagent | Pd(PPh₃)₄ | - | THF, Dioxane | dntb.gov.ua |

| Suzuki | Pyrimidine-2-boronic acid + Alkyl Halide | Pd(OAc)₂ | SPhos, XPhos | Toluene, H₂O | dntb.gov.ua |

| Stille | 2-Stannylpyrimidine + Alkyl Halide | PdCl₂(PPh₃)₂ | - | DMF, Toluene | dntb.gov.ua |

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While it has emerged as a powerful tool for asymmetric synthesis, its application to stereoselective difluorination for the direct synthesis of the title compound is not relevant. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, methods aimed at controlling stereochemistry (stereoselective synthesis) are not required for its preparation.

However, it is worth noting that for the synthesis of chiral molecules containing the α,α-difluoro-β-hydroxy ester motif, asymmetric versions of the Reformatsky reaction have been developed. These methods often employ chiral ligands or covalently bound chiral auxiliaries to induce stereoselectivity, leading to high diastereomeric or enantiomeric excesses. researchgate.net These approaches, while powerful for creating stereocenters, fall outside the direct synthetic scope of the achiral target molecule.

Visible-light photoredox catalysis has become a prominent and powerful tool in synthetic chemistry due to its mild reaction conditions and unique mechanistic pathways. This methodology is particularly well-suited for the generation of radical species that can participate in C-C bond formation.

For the synthesis of the core structure of this compound, a photoredox-catalyzed difluoroalkylation represents a plausible and modern approach. This strategy would typically involve the generation of a difluoro(ethoxycarbonyl)methyl radical (•CF₂COOEt) from a suitable precursor. Ethyl 2-bromo-2,2-difluoroacetate or ethyl 2-iodo-2,2-difluoroacetate are common precursors for this radical.

The general mechanism involves:

A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) is excited by visible light.

The excited photocatalyst engages in a single-electron transfer (SET) with the difluoroacetate precursor, leading to its fragmentation and the formation of the •CF₂COOEt radical.

This radical can then add to a pyrimidine derivative. If starting with an unmodified pyrimidine, the reaction would proceed via a Minisci-type radical addition, typically favoring addition at electron-deficient positions. Alternatively, a 2-halopyrimidine could be used in a radical coupling process.

This approach avoids the need for pre-functionalized organometallic reagents and often proceeds under very mild conditions at room temperature.

Table 3: General Conditions for Photoredox Difluoroalkylation of Heteroarenes

| Heteroaryl Substrate | Radical Precursor | Photocatalyst | Light Source | Solvent | Reference |

|---|---|---|---|---|---|

| Pyridine, Pyrimidine | Ethyl bromodifluoroacetate | Ru(bpy)₃Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LEDs | DMSO, MeCN | nih.gov |

| Quinoline | Ethyl iododifluoroacetate | Eosin Y | Green LEDs | DMA | nih.gov |

Advanced Synthetic Techniques and Methodological Innovations

To address challenges of scalability, safety, and efficiency, modern synthetic chemistry is increasingly turning to advanced techniques such as continuous flow processing.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits are particularly pronounced for reactions involving hazardous reagents, unstable intermediates, or precise control of reaction parameters like temperature and pressure, all of which can be relevant in fluorination chemistry. acs.orgvapourtec.com

The synthesis of this compound could be adapted to a continuous flow process. For instance, a Reformatsky-type reaction could be performed by pumping a solution of pyrimidine-2-carboxaldehyde and ethyl bromodifluoroacetate through a packed-bed reactor containing zinc. The excellent heat transfer in flow reactors allows for precise temperature control, minimizing side reactions. Furthermore, the generation and immediate consumption of the reactive organozinc intermediate enhance the safety of the process, especially on a larger scale.

Similarly, photoredox catalytic reactions are exceptionally well-suited to flow chemistry. Pumping the reaction mixture through transparent tubing irradiated by LEDs ensures uniform light penetration, leading to more efficient and reproducible reactions compared to batch setups where light penetration can be a limiting factor. The synthesis of other fluorinated heterocycles, such as flucytosine, has been successfully demonstrated using continuous flow, highlighting the potential of this technology for producing the title compound efficiently and safely on an industrial scale. acs.org

Table 4: Advantages of Flow Chemistry in Fluorinated Heterocycle Synthesis

| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |

|---|---|---|

| Safety | Small reaction volumes, containment of hazardous reagents. | Handling of potentially toxic fluorinating agents and reactive intermediates. |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heating/cooling. | Precise control of exothermic or endothermic reaction steps. |

| Mixing | Efficient and rapid mixing of reagents. | Improves reaction rates and product consistency. |

| Scalability | Scaling up by running the reactor for longer periods ("scaling out"). | Facilitates production of larger quantities without re-optimizing conditions. tib.eu |

| Photochemistry | Uniform irradiation of the reaction mixture. | Enhances efficiency and reproducibility of photoredox-catalyzed reactions. acs.org |

Sustainable and Green Chemistry Considerations in Synthetic Protocols

The synthesis of complex fluorinated molecules like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. Traditional fluorination and difluoromethylation methods often rely on harsh reagents, stoichiometric waste, and energy-intensive conditions. Modern synthetic chemistry seeks to overcome these limitations by developing more environmentally benign protocols that emphasize atom economy, energy efficiency, and the use of less hazardous materials.

One of the most promising green reagents for difluoromethylation is fluoroform (CHF₃). rsc.orgsci-hub.se Fluoroform is an inexpensive, non-ozone-depleting industrial byproduct, making it an ideal C1 building block from a sustainability perspective. However, its low reactivity has historically limited its application. rsc.orgsci-hub.se Recent advancements, particularly in continuous flow chemistry, have enabled the effective utilization of fluoroform for direct Cα-difluoromethylation. rsc.org This approach offers high atom efficiency and avoids the use of more hazardous traditional reagents. rsc.org The mechanism is believed to involve the formation of an electrophilic singlet difluorocarbene after deprotonation of CHF₃. sci-hub.se

Table 1: Comparison of Traditional vs. Green Synthetic Strategies for Difluoromethylation

| Strategy | Typical Reagents | Conditions | Green Chemistry Advantages | Challenges |

|---|---|---|---|---|

| Traditional Methods | CHF₂Cl, (Diethylamino)sulfur trifluoride (DAST) | Often require harsh bases, high temperatures, or pre-functionalized substrates | Limited; established reactivity | Use of hazardous reagents, poor atom economy, generation of stoichiometric waste |

| Fluoroform Utilization | Fluoroform (CHF₃), Base (e.g., tBuOK, KOH) | Elevated temperatures; improved by continuous flow reactors | High atom economy, use of an industrial byproduct, reduced cost | Low reactivity of fluoroform requires specific activation or process technology rsc.orgsci-hub.se |

| Photoredox Catalysis | CF₂HSO₂Na, Organic Photocatalyst | Visible light, O₂ or other mild oxidant, room temperature | Metal-free, uses renewable energy (light), mild conditions, avoids pre-functionalization nih.gov | Substrate scope can be catalyst-dependent; quantum yield considerations |

Development of Novel Reagents for Difluoromethylation (as applicable to the alpha-position)

The introduction of the difluoromethyl (CF₂H) group can profoundly alter the physicochemical and biological properties of a molecule. nih.gov Consequently, significant research has focused on creating new, user-friendly reagents for difluoromethylation, particularly for forming C-CF₂H bonds at the alpha-position to a carbonyl or on a heterocyclic ring like pyrimidine. The development has largely shifted from difluorocarbene pathways to radical-based strategies, which often offer milder conditions and broader functional group tolerance. nih.govqmul.ac.uk

A landmark development in this area was the invention of zinc bis(difluoromethanesulfinate), or Zn(SO₂CF₂H)₂, often referred to as DFMS or the Baran reagent. nih.govsustech.edu.cn This reagent is an air-stable, free-flowing white powder that serves as an excellent precursor for the difluoromethyl radical. sustech.edu.cn It enables the direct difluoromethylation of a wide range of substrates, including nitrogen-containing heteroarenes like pyrimidines, under simple, open-flask conditions, typically using an initiator such as tert-butyl hydroperoxide. nih.gov This method's scalability and operational simplicity make it highly attractive for pharmaceutical and agrochemical research. nih.gov

Another important and widely used radical precursor is sodium difluoromethane (B1196922) sulfonate (CF₂HSO₂Na), known as Hu's reagent. nih.gov This reagent is inexpensive, commercially available, and user-friendly. It has proven highly effective in photoredox-catalyzed reactions for the direct C–H difluoromethylation of heterocycles. nih.gov The process is triggered by visible light and can use green oxidants, representing a highly efficient and sustainable method for synthesizing difluoromethylated compounds. nih.gov

Beyond radical precursors, specialized reagents have been developed for stereoselective difluoromethylation. For instance, chiral difluoromethyl phenyl sulfoximine (B86345) has been used for the reagent-controlled, highly stereoselective nucleophilic difluoromethylation of ketimines to produce chiral α-difluoromethyl amines. mdpi.com Such developments are crucial for the synthesis of enantiomerically pure pharmaceutical candidates. These innovative reagents have significantly expanded the toolkit for chemists, allowing for the late-stage functionalization of complex molecules and the efficient construction of novel difluoromethylated structures. qmul.ac.ukrsc.org

Table 2: Overview of Selected Novel Difluoromethylating Reagents

| Reagent Name/Class | Structure/Formula | Mechanism Type | Key Features | Applicable To |

|---|---|---|---|---|

| Baran Reagent (DFMS) | Zn(SO₂CF₂H)₂ | Radical | Air-stable, user-friendly, scalable, mild conditions nih.gov | C-H difluoromethylation of heteroarenes (pyridines, pyrimidines), enones, thiols nih.gov |

| Hu's Reagent | CF₂HSO₂Na | Radical | Inexpensive, commercially available, effective in photoredox catalysis nih.gov | Direct C-H difluoromethylation of heterocycles under visible light nih.gov |

| Chiral Sulfoximines | (S)-difluoromethyl phenyl sulfoximine | Nucleophilic Addition | Enables high stereoselectivity in the formation of chiral centers mdpi.com | Asymmetric synthesis of α-difluoromethyl amines from ketimines mdpi.com |

| Vicic/Xu Reagent | (DMPU)₂Zn(CF₂H)₂ | Nucleophilic/Transition Metal Catalysis | Isolable and user-friendly zinc-based nucleophilic source sustech.edu.cn | Copper-catalyzed difluoromethylation of aryl iodides rsc.org |

Chemical Reactivity and Mechanistic Studies of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester

Reactivity Profile of the Pyrimidine (B1678525) Ring

The pyrimidine ring is characterized by a significant reduction in π-electron density due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic substitution reactions. wikipedia.org The attachment of the strongly inductive (-I) and mesomeric (-M) difluoro-pyrimidin-2-yl-acetic acid ethyl ester group at the C-2 position further depletes the ring of electron density, profoundly influencing its reactivity profile.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient heterocyclic systems like pyrimidine. wikipedia.org The positions ortho and para to the ring nitrogens (C-2, C-4, and C-6) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. wikipedia.orgstackexchange.com In this compound, the C-2 position is already substituted, leaving the C-4 and C-6 positions as the primary sites for nucleophilic attack.

The mechanism proceeds via the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. Attack at the C-4 or C-6 positions is favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen atoms, which provides significant stabilization to the intermediate. stackexchange.com While the difluoroacetate (B1230586) group itself is not a conventional leaving group for an SNAr reaction on the ring, its presence makes the C-H bonds at the C-4 and C-6 positions susceptible to functionalization by strong nucleophiles or via directed metallation pathways. organic-chemistry.orgresearchgate.netnih.gov Should a suitable leaving group (e.g., a halogen or a sulfonyl group) be present at the C-4 or C-6 position, it would be readily displaced by a wide range of nucleophiles. nih.govrsc.org

| Nucleophile (Nu⁻) | Reagent Example | Potential Product (Attack at C-4/C-6) |

| Alkoxide | Sodium Methoxide (NaOMe) | 4/6-Methoxy-2-(difluoro-pyrimidin-2-yl)acetate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4/6-Phenylthio-2-(difluoro-pyrimidin-2-yl)acetate |

| Amine | Ammonia (B1221849) (NH₃), Piperidine | 4/6-Amino-2-(difluoro-pyrimidin-2-yl)acetate |

| Organometallic | Phenylmagnesium Bromide (PhMgBr) | 4/6-Phenyl-2-(difluoro-pyrimidin-2-yl)acetate |

This table presents hypothetical products from SNAr reactions on an activated pyrimidine core (e.g., with a leaving group at C4/C6) or through direct C-H functionalization.

Electrophilic aromatic substitution is exceedingly difficult on the pyrimidine ring of this compound. wikipedia.org The ring system is strongly deactivated by two factors: the inherent π-deficiency of the diazine ring and the potent electron-withdrawing effect of the C-2 substituent. wikipedia.org Furthermore, under the acidic conditions typical for many electrophilic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyrimidine ring would become protonated, adding a positive charge and further increasing the deactivation. wikipedia.org

While C-5 is the least electron-deficient position on the pyrimidine ring, electrophilic attack at this site would still require forcing conditions and is generally not observed unless potent electron-donating groups are also present on the ring. wikipedia.orggrowingscience.com Consequently, standard electrophilic aromatic substitution reactions are not a viable pathway for the functionalization of this compound.

An alternative strategy for C-H functionalization involves radical-based reactions. In some instances, nucleophilic radicals can attack electron-deficient heteroarenes. Studies on pyrimidine itself have shown an innate preference for radical attack at the C-4 position. nih.gov

The electron-deficient pyrimidine core can undergo ring transformations, particularly when attacked by strong, bifunctional nucleophiles. These reactions often commence with a nucleophilic attack at an electrophilic carbon (e.g., C-4 or C-6), followed by a ring-opening event to form an acyclic intermediate, which can then re-cyclize to form a new heterocyclic system. wur.nl

For instance, substituted pyrimidines are known to react with hydrazine (B178648) at elevated temperatures to yield pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles. wur.nl The reactivity of the pyrimidine ring towards such transformations can be significantly enhanced by N-alkylation (quaternization), which makes the ring even more electrophilic and susceptible to nucleophilic attack under milder conditions. wur.nl Another documented transformation is the Dimroth rearrangement, which involves the transposition of ring atoms, typically initiated by the action of bases. wikipedia.org

Annulation reactions, which involve the construction of a new ring fused to the existing pyrimidine core, represent another synthetic avenue. acs.orgorganic-chemistry.org These typically involve the reaction of a substituted pyrimidine with a reagent containing two reactive centers, leading to the formation of bicyclic systems like pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines.

| Reaction Type | Reagent | General Outcome |

| Ring Contraction | Hydrazine (N₂H₄) | Formation of a pyrazole (B372694) derivative via ring-opening and re-cyclization. wur.nl |

| Ring Transformation | Strong Base (e.g., NaOH) | Potential for Dimroth rearrangement. wikipedia.org |

| Annulation | α,β-Unsaturated Ketone | Construction of a fused six-membered ring. acs.orgorganic-chemistry.org |

Reactivity of the Gem-Difluoroacetate Moiety

The gem-difluoroacetate group (-CF₂COOEt) is a critical functional handle that imparts unique electronic properties and offers distinct sites for chemical modification.

The carbon atom alpha to the ester carbonyl is bonded to two highly electronegative fluorine atoms and the pyrimidine ring. The C-F bond is exceptionally strong, rendering the fluorine atoms themselves generally unreactive as leaving groups under nucleophilic conditions. As there are no protons on this alpha-carbon, reactions involving deprotonation to form an enolate are not possible.

However, the difluoroacetate unit can participate in radical reactions. For example, reagents like ethyl bromodifluoroacetate are widely used in copper-catalyzed radical reactions to introduce the difluoroacetate moiety onto various substrates. nih.gov This suggests that the bond between the pyrimidine ring and the -CF₂COOEt group could potentially be formed or cleaved under specific radical or transition-metal-catalyzed conditions. Furthermore, related α,α-difluoroketones can be arylated at the alpha-position via the formation of a palladium fluoroenolate intermediate, hinting at the possibility of analogous, albeit more challenging, transformations for the less reactive ester substrate. acs.org

The ester functional group exhibits characteristic reactivity at the carbonyl carbon. The strong electron-withdrawing effect of the two alpha-fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect generally accelerates reactions such as hydrolysis and transesterification compared to their non-fluorinated counterparts. scispace.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (Difluoro-pyrimidin-2-yl-acetic Acid) under either acidic or basic conditions. researchgate.netchemrxiv.org Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic attack of a hydroxide (B78521) ion. Acid-catalyzed hydrolysis is an equilibrium process involving protonation of the carbonyl oxygen, followed by attack by water. researchgate.net Studies on similar fluorinated esters indicate a significant acceleration in the rate of hydrolysis due to the inductive effect of the fluorine atoms. scispace.com

| Reaction | Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Difluoro-pyrimidin-2-yl-acetic Acid + Ethanol (B145695) |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Difluoro-pyrimidin-2-yl-acetic Acid + Ethanol |

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl or aryl group from a different alcohol (R'-OH). wikipedia.org The reaction can be catalyzed by either acids or bases and is an equilibrium process. wikipedia.org To drive the reaction to completion, the leaving alcohol (ethanol) is often removed, for example, by distillation. wikipedia.org The enhanced electrophilicity of the carbonyl carbon in the difluoroacetate moiety facilitates this transformation, allowing for the synthesis of a variety of different esters from the parent ethyl ester. acs.org

| Reaction | Conditions | Products |

| Transesterification | R'-OH, Acid or Base Catalyst, Heat | Difluoro-pyrimidin-2-yl-acetic Acid R' Ester + Ethanol |

Decarboxylative Processes in Related Fluorinated Acetates

Decarboxylative reactions are powerful tools in organic synthesis, often used to generate radical or carbanionic intermediates from readily available carboxylic acids and their derivatives. enamine.net In the context of fluorinated acetates, these processes offer a strategic route to introduce fluorinated alkyl groups.

Research into related α,α-difluoroarylacetic acids has shown that they can undergo decarboxylation to form difluoromethylated arenes under specific conditions. enamine.net For instance, the use of photoredox catalysis with reagents like Selectfluor® can initiate single-electron transfer, leading to a carboxyl radical. This intermediate rapidly extrudes carbon dioxide to form an alkyl radical, which is then trapped by a fluorine source to yield the fluorinated product. enamine.net Although this example involves a decarboxylative fluorination, the key step is the generation of a difluoroalkyl radical via decarboxylation, a pathway potentially accessible to derivatives like this compound upon hydrolysis to the corresponding carboxylic acid.

The general scheme for such a transformation, applied to a related α,α-difluoroarylacetic acid, is presented below:

| Starting Material | Reagents | Key Intermediate | Product |

| α,α-Difluoroarylacetic Acid | Ag(I) / Selectfluor® | Aryl-CF2• radical | Aryl-CF2-F |

| Aliphatic Carboxylic Acid | Ir or Ru photocatalyst / Selectfluor® | Alkyl• radical | Alkyl-F |

These studies highlight that the difluoroacetate group, once converted to a carboxylic acid, is a viable precursor for generating difluoromethyl radicals under oxidative conditions.

Intermolecular and Intramolecular Reactions

The dual functionality of this compound, comprising a heterocyclic pyrimidine ring and a reactive difluoroacetate group, allows for a diverse range of intermolecular and intramolecular reactions.

The pyrimidine nucleus is a common scaffold in medicinal chemistry and is often functionalized using cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are routinely used to form C-C bonds by coupling halogenated pyrimidines with boronic acids. nih.gov While the subject molecule is not halogenated, the pyrimidine ring itself can be activated for such transformations.

More relevant to the difluoroacetate moiety are cross-coupling reactions involving similar structures, such as ethyl bromodifluoroacetate. Palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates has been demonstrated as an effective method for constructing C(sp²)–CF₂ bonds. nih.govnih.gov This reaction proceeds under mild conditions and does not require the pre-formation of organozinc reagents. nih.gov This suggests that the difluoroacetate group can be a handle for introducing the pyrimidine-difluoro-ester moiety onto other molecules.

A representative summary of such a cross-coupling reaction is shown in the table below.

| Aryl Source | Fluoroalkyl Source | Catalyst/Mediator | Product Type | Yield Range |

| Aryl Bromides/Triflates | Ethyl bromodifluoroacetate | Pd catalyst / Zn | Aryl-CF₂-COOEt | Moderate to Good |

| 3-Iodochromones | Ethyl bromodifluoroacetate | Pd catalyst / Cu mediator | 3-(Difluoro-ethoxycarbonyl-methyl)-chromones | Moderate to Excellent nih.gov |

These examples underscore the potential for the difluoroacetate portion of the title compound to participate in transition metal-catalyzed bond-forming reactions.

Fused pyrimidine systems are of significant interest due to their diverse biological activities. nih.gov The synthesis of these structures often involves the cyclization of appropriately substituted pyrimidines. The difluoroacetate group in the title compound can serve as a precursor for such cyclizations.

One potential pathway involves the generation of difluorocarbene, which can then trigger an intramolecular cyclization. For instance, studies have shown that difluorocarbene, generated from sodium chlorodifluoroacetate (SCDA), can react with ortho-mercapto(hetero)aryl ketones. cas.cn This reaction proceeds via the formation of a thiolate, which traps the difluorocarbene, followed by an intramolecular nucleophilic attack on the adjacent ketone to form a five-membered fused heterocycle. cas.cn

If this compound were modified to contain a proximal nucleophilic group (e.g., a hydroxyl or thiol on the pyrimidine ring or a substituent), a similar difluorocarbene-mediated or other intramolecular cyclization could be envisioned to produce novel fused pyrimidine heterocycles. The reaction of 2-mercapto-phenyl ketones with SCDA provides a template for this type of transformation. cas.cn

| Substrate | Carbene Source | Key Steps | Product |

| o-Mercapto(hetero)aryl ketone | ClCF₂CO₂Na | 1. Thiolate formation2. Trapping of :CF₂3. Intramolecular cyclization | (Hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophen-3-ol |

The difluoroacetate motif is a precursor to valuable reactive intermediates, including difluoromethyl radicals and difluorocarbene.

Difluorocarbene Generation: Difluorocarbene (:CF₂) is a versatile C1 synthon. cas.cnrsc.org It can be generated from various precursors under different conditions. For example, trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and lithium/sodium bromodifluoroacetate (BrCF₂CO₂Li/Na) are effective reagents for generating difluorocarbene. rsc.org Sodium chlorodifluoroacetate is another common, commercially available source. cas.cncas.cn The generated carbene can participate in O-, S-, and N-difluoromethylations and gem-difluorocyclopropanations. cas.cn Although direct generation from the title compound has not been reported, its structural similarity to these precursors suggests it could be a potential source of a pyrimidinyl-difluorocarbene or related species under thermal or basic conditions.

Radical Transformations: The generation of difluoroalkyl radicals from precursors like ethyl bromodifluoroacetate is well-established. enamine.netresearchgate.net These radicals can be formed using radical initiators or via photoredox catalysis and readily add to unsaturated systems like vinyl ethers. enamine.netresearchgate.net This reactivity provides a pathway for constructing more complex fluorinated molecules. Given the stability of the pyrimidine ring, it is plausible that the C-CF₂ bond in this compound could be homolytically cleaved under specific radical-generating conditions to form a pyrimidinyl-difluoroacetyl radical, opening avenues for further functionalization.

| Precursor | Conditions | Reactive Intermediate | Typical Reaction |

| TFDA or BrCF₂CO₂Li/Na | Thermal/Basic | Difluorocarbene (:CF₂) | Cyclopropanation, Difluoromethylation rsc.org |

| Ethyl bromodifluoroacetate | Na₂S₂O₄ (mediator) | •CF₂COOEt radical | Addition to vinyl ethers enamine.net |

| Sulfox-CF₂SO₂Ph | Photoredox catalysis | •CF₂SO₂Ph radical | Radical difluoroalkylation sioc.ac.cn |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of a compound. While no specific kinetic studies on this compound were found, the mechanisms of the aforementioned transformations in related systems have been investigated.

Detailed mechanistic studies, often combining kinetic experiments with computational analysis, are necessary to map out reaction pathways. For the types of reactions discussed, several general mechanistic principles apply.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions typically proceed through a well-established catalytic cycle involving oxidative addition of the palladium(0) species into a carbon-halide bond, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. For reactions involving ethyl bromodifluoroacetate, a similar cycle is proposed. nih.govnih.gov

Radical Reactions: The mechanism of radical additions, such as those involving the •CF₂COOEt radical, involves an initiation step to generate the radical, a propagation step where the radical adds to an alkene, and a termination step. The regioselectivity and efficiency of these reactions depend on the stability of the radical intermediates and the nature of the substrates. enamine.net

Carbene Reactions: The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate involves thermal decarboxylation followed by the elimination of a halide anion. The subsequent reaction of the carbene with a nucleophile is typically very fast. cas.cn

Computational methods, such as Density Functional Theory (DFT), have been used to study the reaction pathways of complex heterocyclic systems, providing insights into transition state energies and the feasibility of different mechanistic routes. rsc.org Similar studies on this compound would be invaluable for predicting its reactivity and designing new synthetic applications.

Identification of Key Intermediates and Transition States

In reactions analogous to those of other α-fluoro α-azaaryl acetates, the reactivity of this compound is centered around the generation of a nucleophilic enolate intermediate. This intermediate is typically formed by the deprotonation of the α-carbon, facilitated by a suitable base or a metal complex.

A key example is the copper/iridium dual-catalyzed [3+2] annulation of α-fluoro α-azaaryl acetates with vinylethylene carbonate. In this reaction, a chiral copper catalyst is proposed to coordinate with the nitrogen atom of the pyrimidine ring and the carbonyl oxygen of the ester. This coordination facilitates the deprotonation and formation of a chiral copper enolate intermediate. The formation of this metalated intermediate is a crucial step that dictates the subsequent stereochemistry of the quaternary carbon center.

Simultaneously, a chiral iridium catalyst activates the reaction partner, in this case, vinylethylene carbonate, to form a π-allyl iridium complex. The subsequent nucleophilic attack of the copper enolate on the iridium-activated allyl species proceeds through a well-defined transition state. The geometry of this transition state, influenced by the steric and electronic properties of the ligands on both the copper and iridium catalysts, governs the formation of the new carbon-carbon bond and the creation of a new stereocenter.

Stereochemical Outcomes and Control in Reactions

The stereochemical outcome of reactions involving this compound can be effectively controlled through the use of chiral catalysts, as demonstrated in analogous systems. In the dual-catalyzed [3+2] annulation reaction, the independent action of two distinct chiral catalysts on the two reactants allows for a high degree of control over the formation of two new stereocenters. nih.gov

The chirality of the copper complex directs the facial selectivity of the enolate attack, thereby determining the configuration of the α-quaternary stereocenter bearing the fluorine and pyrimidine groups. Concurrently, the chirality of the iridium catalyst controls the stereochemistry of the newly formed tertiary stereocenter on the butyrolactone ring.

This stereodivergent approach means that by simply choosing the appropriate enantiomer of each catalyst, all four possible stereoisomers of the product can be selectively synthesized. This level of control is a significant advantage in asymmetric synthesis, allowing for access to a full range of stereoisomers for biological evaluation or as building blocks for more complex molecules.

The efficiency of this stereochemical control is evident in the high diastereomeric ratios (dr) and enantiomeric excesses (ee) reported for analogous α-fluoro α-azaaryl acetates in the synthesis of γ-butyrolactones.

Table 1: Stereochemical Outcomes in the Dual-Catalyzed Annulation of Analogous α-Fluoro α-Azaaryl Acetates

| Entry | Azaaryl Group | Copper Catalyst Ligand | Iridium Catalyst Ligand | Yield (%) | dr | ee (%) |

| 1 | 2-Pyridyl | (R,R)-Ph-BOX | (S,S,S)-f-sparteine | 92 | >20:1 | 99 |

| 2 | 2-Pyridyl | (S,S)-Ph-BOX | (R,R,R)-f-sparteine | 90 | >20:1 | 98 |

| 3 | 2-Quinolyl | (R,R)-Ph-BOX | (S,S,S)-f-sparteine | 88 | >20:1 | 97 |

| 4 | 2-Quinolyl | (S,S)-Ph-BOX | (R,R,R)-f-sparteine | 85 | >20:1 | 96 |

| 5 | 1-Isoquinolyl | (R,R)-Ph-BOX | (S,S,S)-f-sparteine | 95 | >20:1 | 99 |

| 6 | 1-Isoquinolyl | (S,S)-Ph-BOX | (R,R,R)-f-sparteine | 93 | >20:1 | 98 |

Data is representative of analogous systems and is used to predict the behavior of this compound. The specific yields and stereoselectivities for the pyrimidine derivative may vary.

This predictable and controllable stereochemical outcome highlights the potential of this compound as a valuable building block in asymmetric synthesis, particularly for the construction of complex molecules with multiple stereocenters.

Structural Modifications and Derivatization of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester

Modification of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is a versatile scaffold amenable to various chemical transformations. However, the presence of the difluoroacetic ester group at the C-2 position is expected to significantly influence the reactivity of the heterocyclic core. The electron-withdrawing nature of this substituent would deactivate the ring towards electrophilic substitution and activate it towards nucleophilic attack.

Substitution Patterns on the Pyrimidine Ring (e.g., C-4, C-5, C-6 positions)

Standard electrophilic aromatic substitution reactions are generally challenging on pyrimidine rings and would be further disfavored by the deactivating C-2 substituent. Conversely, nucleophilic aromatic substitution (SNAr) reactions could potentially be employed, particularly if a suitable leaving group is present at the C-4 or C-6 positions. Halogenated derivatives of the title compound, which are not readily described in the literature, would be necessary precursors for such transformations.

Should such precursors be synthesized, one could envision the introduction of various nucleophiles. For instance, reaction with alkoxides, thiolates, or amines could lead to the corresponding ether, thioether, or amino-substituted derivatives at the C-4 or C-6 positions. The C-5 position, being less electron-deficient, would be the least likely site for nucleophilic attack.

Introduction of Heteroatom-Containing Substituents

Building upon the hypothetical SNAr reactions, a variety of heteroatom-containing substituents could be introduced. For example, reaction with hydrazine (B178648) could yield hydrazinylpyrimidines, which are valuable intermediates for the synthesis of fused heterocyclic systems. Similarly, reaction with sodium azide (B81097) would be expected to produce the corresponding azido-pyrimidine, a versatile precursor for the synthesis of tetrazoles or triazoles.

Preparation of Fused Pyrimidine Systems

The synthesis of fused pyrimidine systems, such as purines or pteridines, typically involves the construction of a second ring onto a pre-functionalized pyrimidine core. Starting from Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester, this would likely require initial functionalization at the C-4 and C-5 or C-5 and C-6 positions. For example, the introduction of an amino group at C-4 and a cyano or carboxyl group at C-5 could serve as the anchor points for the annulation of an imidazole (B134444) or pyrazine (B50134) ring, respectively. Given the lack of documented methods to achieve this initial functionalization on the title compound, the preparation of fused systems remains a theoretical exercise.

Derivatization of the Ethyl Ester Moiety

The ethyl ester group offers a more predictable site for chemical modification, with hydrolysis and transesterification being the most common transformations.

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, Difluoro-pyrimidin-2-yl-acetic Acid, can be readily accomplished through standard hydrolysis procedures. This reaction can be catalyzed by either acid or base.

Table 1: Hypothetical Conditions for the Hydrolysis of this compound

| Catalyst | Reagents | Solvent | Typical Conditions |

| Acid | HCl, H₂SO₄ | Water, Dioxane, THF | Reflux |

| Base | LiOH, NaOH, KOH | Water, Methanol (B129727), Ethanol (B145695) | Room Temperature to Reflux |

Base-catalyzed hydrolysis, often referred to as saponification, is typically carried out at room temperature or with gentle heating and is generally a high-yielding process. Acid-catalyzed hydrolysis usually requires more forcing conditions, such as refluxing in the presence of a strong mineral acid. The resulting carboxylic acid would be a valuable intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Transesterification to Other Esters

Transesterification allows for the conversion of the ethyl ester to other alkyl esters. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol byproduct.

Table 2: Hypothetical Conditions for the Transesterification of this compound

| Catalyst | Reagents | Typical Conditions |

| Acid | H₂SO₄, p-TsOH | Reflux in the desired alcohol |

| Base | NaOR, KOR (where R is the desired alkyl group) | Reflux in the desired alcohol |

| Metal-based | Titanates, Zirconates | High temperature |

For example, refluxing the ethyl ester in methanol with a catalytic amount of sulfuric acid would be expected to yield the corresponding methyl ester. Similarly, using other alcohols such as isopropanol (B130326) or butanol would lead to the formation of the isopropyl or butyl esters, respectively.

Amidation and Reduction of the Ester Group

The ethyl ester functionality of this compound is a prime target for modification, readily undergoing amidation and reduction to yield amides and alcohols, respectively. These transformations open doors to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

The conversion of the ester to an amide introduces a key functional group that can participate in hydrogen bonding and alter the molecule's physicochemical properties. The direct amidation of the ester can be achieved by reacting it with a primary or secondary amine. This reaction is often facilitated by the use of coupling agents or by converting the ester to a more reactive intermediate. A notable derivative, 2,2-Difluoro-2-(pyrimidin-2-yl)acetamide, has been synthesized, demonstrating the feasibility of this modification. While specific conditions for the amidation of this compound are not extensively detailed in publicly available literature, general protocols for the amidation of esters are well-established.

Table 1: General Amidation Strategies for Esters

| Reagent/Method | Description |

|---|---|

| Aminolysis | Direct reaction with an amine, often requiring heat or catalysis. |

| Ammonolysis | Reaction with ammonia (B1221849) to form a primary amide. |

Reduction of the ester group provides access to the corresponding primary alcohol, 2,2-difluoro-2-(pyrimidin-2-yl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further functionalization, including etherification, esterification, and oxidation to the corresponding aldehyde.

Table 2: Common Reducing Agents for Ester Reduction

| Reducing Agent | Strength | Typical Solvents |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Strong | Diethyl ether, Tetrahydrofuran (THF) |

Functionalization at the Alpha-Difluoro Carbon

The presence of two fluorine atoms on the alpha-carbon significantly influences the reactivity of the adjacent C-H bonds (if any were present) and the carbonyl group. This unique electronic environment allows for specific functionalization strategies at this position.

Introduction of Additional Substituents at the Alpha-Carbon

Direct introduction of substituents at the alpha-difluoro carbon of this compound is challenging due to the lack of an enolizable proton. However, derivatization strategies can be envisioned that proceed through radical intermediates or by employing highly reactive electrophiles or nucleophiles under specific conditions. Research on related difluoro-substituted carbonyl compounds suggests that functionalization can be achieved, although this remains an area for further exploration for this specific molecule.

Reactions Leading to C-C Bond Formation at the Alpha-Position

Carbon-carbon bond formation at the alpha-position of difluoro-substituted esters can be achieved through various synthetic methodologies. One prominent example is the Reformatsky reaction, where an organozinc reagent is generated from an α-halo ester. While the subject molecule is not an α-halo ester, related difluoroacetates can participate in Reformatsky-type reactions, suggesting a potential pathway for C-C bond formation. This would involve the reaction of a suitable derivative of this compound with an aldehyde or ketone in the presence of zinc metal.

Synthesis of Complex Analogues and Scaffolds

The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential biological activity.

Building Blocks for Larger Molecular Architectures

The pyrimidine ring and the difluoroacetate (B1230586) moiety are both recognized pharmacophores in medicinal chemistry. The presence of the difluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. Therefore, this compound and its derivatives are valuable intermediates in the synthesis of novel therapeutic agents and agrochemicals. For instance, pyrimidine derivatives are integral components of many bioactive compounds, and the introduction of a difluoroacetic acid ester moiety can lead to the development of new chemical entities with improved properties. myskinrecipes.com

Preparation of Chiral Derivatives

The alpha-carbon of this compound is a prochiral center. The introduction of a substituent at this position can lead to the formation of a chiral center. Asymmetric synthesis methodologies can be employed to selectively produce one enantiomer over the other. This is particularly important in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. While specific methods for the asymmetric synthesis of chiral derivatives of this core structure are not widely reported, general strategies for asymmetric synthesis, such as the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions, could potentially be applied.

Advanced Spectroscopic and Analytical Characterization of Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and probe the electronic environment of specific nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the molecular structure.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region, with the H5 proton likely appearing as a triplet and the H4/H6 protons as a doublet. The ethyl ester moiety will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region. A key diagnostic signal is the methine proton of the difluoroacetyl group (-CHF₂), which is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²J_HF). This coupling constant is typically large, a feature observed in similar structures like Difluoromethyl 4-methoxybenzoate, where the CHF₂ proton appears as a triplet with a coupling constant around 71-72 Hz. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the pyrimidine ring, the ethyl ester, and the difluoroacetyl group will produce a distinct resonance. The carbonyl carbon (C=O) of the ester will appear significantly downfield. A particularly informative signal is that of the carbon atom bonded to the two fluorine atoms (-CF₂-). Due to one-bond coupling with the two fluorine atoms (¹J_CF), this carbon signal is expected to appear as a triplet with a large coupling constant, often exceeding 250 Hz. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine H5 | ~7.3 - 7.5 | Triplet (t) | ~5.0 |

| Pyrimidine H4, H6 | ~8.8 - 9.0 | Doublet (d) | ~5.0 |

| Ester -OCH₂ CH₃ | ~4.2 - 4.4 | Quartet (q) | ~7.1 |

| Ester -OCH₂CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine C2 | ~160 - 165 | Triplet (t) | ²J_CF ~25-35 |

| Pyrimidine C4, C6 | ~157 - 159 | Singlet (s) | - |

| Pyrimidine C5 | ~120 - 122 | Singlet (s) | - |

| Ester C =O | ~165 - 168 | Triplet (t) | ³J_CF ~3-5 |

| Ester -OC H₂CH₃ | ~62 - 64 | Singlet (s) | - |

| Ester -OCH₂C H₃ | ~13 - 15 | Singlet (s) | - |

¹⁹F NMR is an essential technique for compounds containing fluorine. chemrxiv.org For this compound, the two fluorine atoms are chemically equivalent. The ¹⁹F NMR spectrum is therefore expected to show a single resonance. This signal will be split into a doublet due to coupling with the single adjacent methine proton (²J_HF). rsc.org The chemical shift of this doublet provides insight into the electronic environment of the fluorine atoms. The observation of this characteristic doublet is a definitive confirmation of the -CHF₂ moiety. rsc.org

While 1D NMR suggests the presence of various functional groups, 2D NMR experiments are crucial for assembling these pieces into a complete molecular structure by revealing through-bond correlations between nuclei. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show a cross-peak between the H5 and H4/H6 protons of the pyrimidine ring, confirming their adjacency. Another cross-peak would connect the methylene and methyl protons of the ethyl group, confirming the ethyl ester fragment. wikipedia.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments map direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). wikipedia.org An HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, linking the methine proton signal to the -CF₂- carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for establishing long-range connectivity by detecting correlations between protons and carbons over two to three bonds. sdsu.eduwikipedia.org Key HMBC correlations would include:

A cross-peak between the methine proton (-CHF₂) and the C2 carbon of the pyrimidine ring, confirming the attachment point of the side chain.

Correlations from the methine proton to the ester carbonyl carbon.

Correlations from the H4/H6 protons to the C2 and C5 carbons, piecing together the pyrimidine ring structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C₈H₈F₂N₂O₂, the calculated exact mass of the neutral molecule is 202.0557. HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimental m/z value that matches the calculated value (203.0635) to within a few parts per million (ppm), thereby confirming the molecular formula. rsc.org

Analysis of the fragmentation patterns produced in a mass spectrometer provides valuable structural information. The method of ionization significantly influences the degree of fragmentation.

Electrospray Ionization (ESI) : As a "soft" ionization technique, ESI typically produces an abundant protonated molecular ion ([M+H]⁺) at m/z 203. nih.gov Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce controlled fragmentation. nih.govrsc.org Common fragmentation pathways for esters include the neutral loss of ethanol (B145695) (C₂H₅OH, 46 Da) or the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to fragment ions that help confirm the presence of the ethyl ester group. rsc.org

Electron Ionization (EI) : EI is a "hard" ionization technique that imparts more energy to the molecule, resulting in extensive and reproducible fragmentation. nih.gov The analysis of these fragments helps to piece together the molecular structure.

Table 3: Predicted Key Fragmentation Ions in EI-MS for this compound

| m/z | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 202 | [C₈H₈F₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 157 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 129 | [M - COOC₂H₅]⁺ | Loss of the entire ester group |

The systematic analysis of these fragmentation pathways, combined with the precise data from NMR spectroscopy and HRMS, allows for the unambiguous structural confirmation of this compound. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is invaluable for structural elucidation and functional group identification.

While specific experimental spectra for this compound are not widely available in the public domain, the expected vibrational frequencies for its key functional groups can be predicted based on established spectroscopic data for similar structures.

Carbonyl Group (C=O): The ester functional group contains a carbonyl (C=O) bond that exhibits a strong, characteristic absorption in the IR spectrum, typically in the range of 1750-1735 cm⁻¹. This intense band is due to the stretching vibration of the C=O double bond. In Raman spectroscopy, the C=O stretch also gives rise to a distinct, often strong, band in a similar region.

Carbon-Fluorine Bonds (C-F): The presence of two fluorine atoms attached to the same carbon (a gem-difluoro group) results in strong C-F stretching vibrations. These typically appear in the IR spectrum in the region of 1100-1000 cm⁻¹. Due to the high electronegativity of fluorine, these bands are usually very intense.

Pyrimidine Ring (C=N and C=C vibrations): The pyrimidine ring system is characterized by a series of skeletal vibrations involving the stretching of C=N and C=C bonds, which are expected to appear in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. Ring breathing modes, which are often prominent in Raman spectra, provide further information about the heterocyclic structure.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Carbonyl | C=O | 1750-1735 | IR (strong), Raman (strong) |

| Gem-difluoro | C-F | 1100-1000 | IR (very strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature review, a crystal structure for this compound has not been reported in publicly accessible databases. Therefore, no experimental data on its solid-state conformation, packing, or intermolecular interactions are currently available.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. The following methods are applicable for the analysis of this compound.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like ethyl esters. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of components in a mixture with high sensitivity and specificity.

For the analysis of this compound, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The compound's purity can be assessed by the presence of a single major peak in the chromatogram. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound. While a specific method for this compound is not published, general conditions for similar compounds can be applied.

Table 2: Representative GC-MS Conditions

| Parameter | Condition |

|---|---|

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial temp. 100°C, ramp to 250°C at 10°C/min |

High-performance liquid chromatography is a versatile and widely used technique for the purity determination and quantitative analysis of a broad range of compounds, including those that are not suitable for GC. For fluorinated pyrimidine derivatives, reversed-phase HPLC is a common approach.

A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the pyrimidine ring shows strong absorbance. This method can be validated to accurately determine the purity of the compound and quantify it in various matrices. akjournals.com

Table 3: Representative HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Thin-layer chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. The separated spots can be visualized under UV light, due to the UV-active pyrimidine ring, or by staining with an appropriate reagent. The relative retention factors (Rf) of the starting materials and the product allow for a quick assessment of the reaction's status.

Table 4: Representative TLC Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate/Hexane mixture (e.g., 30:70 v/v) |

Computational and Theoretical Studies on Difluoro Pyrimidin 2 Yl Acetic Acid Ethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, geometry, and energetic properties. For a molecule like Difluoro-pyrimidin-2-yl-acetic Acid Ethyl Ester, these calculations can elucidate the effects of the difluoromethyl group and the ethyl ester substituent on the pyrimidine (B1678525) ring.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is a cornerstone of electronic structure analysis. wikipedia.orgpearson.comlibretexts.org By combining atomic orbitals of the constituent atoms, a set of molecular orbitals is generated, each with a specific energy level. wikipedia.orglibretexts.org These orbitals can be classified as bonding, antibonding, or non-bonding. pearson.comyoutube.comyoutube.com The distribution of electrons within these orbitals dictates the molecule's stability and reactivity. pearson.com

For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.